![molecular formula C20H28N4O B5557415 N-{1-[2-(1-pyrrolidinyl)ethyl]-1H-benzimidazol-2-yl}cyclohexanecarboxamide](/img/structure/B5557415.png)
N-{1-[2-(1-pyrrolidinyl)ethyl]-1H-benzimidazol-2-yl}cyclohexanecarboxamide
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Overview
Description
"N-{1-[2-(1-pyrrolidinyl)ethyl]-1H-benzimidazol-2-yl}cyclohexanecarboxamide" is a chemical compound that has gained interest in scientific research due to its unique structure and potential applications.
Synthesis Analysis
The synthesis of related compounds involves various chemical reactions, including cyclodesulfurization, condensation reactions, and reactions with electrophilic reagents. For instance, Mohamed (2021) described the synthesis of related compounds through interactions of ethyl 2-(benzo[d]thazol-2-yl)acetate with arylidinemalononitrile derivatives at room temperature (Mohamed, 2021).
Molecular Structure Analysis
The molecular structure of similar compounds has been characterized using techniques like IR, NMR, and UV-vis spectroscopy. Özdemir et al. (2016) used single-crystal X-ray diffraction and density functional theory (DFT) calculations to determine the solid-state structure and theoretical characterization of related compounds (Özdemir, Dayan, & Demirmen, 2016).
Chemical Reactions and Properties
Chemical reactions of related compounds often involve various substituted derivatives. Bourdais and Omar (1980) synthesized aminoimidazo[1,5-a]pyridine derivatives via cyclodesulfurization, providing insights into the chemical reactivity of these compounds (Bourdais & Omar, 1980).
Physical Properties Analysis
The physical properties of similar compounds have been extensively studied. For example, Marandi (2018) synthesized imidazo[1,2-a]pyridine-8-carboxylic acids and characterized their stable structures using spectroscopic methods (Marandi, 2018).
Chemical Properties Analysis
The chemical properties of related compounds involve various functional groups and molecular interactions. Pinna et al. (2002) synthesized derivatives and analyzed their binding to dopamine D(2)-like receptors, indicating the potential chemical interactions of these compounds (Pinna et al., 2002).
Scientific Research Applications
Synthesis and Chemical Reactions
A study by Bakhtiar and Smith (1994) explored the alkylation of alkylimidazole-2-carboxylates to produce N-methylimidazolium salts, which react with benzyl alcohol and other compounds to form benzyl alkoxycarbonates and related products. This research contributes to the understanding of chemical reactions involving pyrrolidine and benzimidazole derivatives (Cuross Bakhtiar & Edward H. Smith, 1994).
Biological Activity
Research on 2-(pyrrolidin-1-yl)ethyl-3,4-dihydroisoquinolin-1(2H)-one derivatives by Zhou et al. (2012) identified potent and selective histamine-3 receptor antagonists. This highlights the therapeutic potential of compounds related to N-{1-[2-(1-pyrrolidinyl)ethyl]-1H-benzimidazol-2-yl}cyclohexanecarboxamide in the treatment of conditions mediated by the H3 receptor (Dahui Zhou et al., 2012).
Catalysis
Ulu et al. (2017) reported on the alkylation of cyclic amines with alcohols catalyzed by Ru(II) complexes bearing N-heterocyclic carbenes, incorporating derivatives related to the compound of interest. This research contributes to the field of catalysis, particularly in the synthesis of complex organic molecules (Öznur Doğan Ulu et al., 2017).
Material Science
Studies on the photoluminescence properties of bis-acylamide compounds by Wu et al. (2012) include derivatives that share structural features with N-{1-[2-(1-pyrrolidinyl)ethyl]-1H-benzimidazol-2-yl}cyclohexanecarboxamide. These findings are valuable for the development of new materials with specific optical properties (Tao Wu et al., 2012).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[1-(2-pyrrolidin-1-ylethyl)benzimidazol-2-yl]cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O/c25-19(16-8-2-1-3-9-16)22-20-21-17-10-4-5-11-18(17)24(20)15-14-23-12-6-7-13-23/h4-5,10-11,16H,1-3,6-9,12-15H2,(H,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWXBOPHUVZTJNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=NC3=CC=CC=C3N2CCN4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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